molecular formula C22H14O8 B12287867 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid

2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid

Cat. No.: B12287867
M. Wt: 406.3 g/mol
InChI Key: KMGOPKLRJDXKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid is an aromatic compound with significant applications in various fields of science and industry. This compound is characterized by its complex structure, which includes multiple carboxylic acid groups, making it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of metal-organic frameworks (MOFs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid typically involves the reaction of terephthalic acid derivatives with substituted benzene compounds under controlled conditions. One common method is the solvothermal reaction, where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of high-purity crystals with well-defined structures .

Industrial Production Methods

Industrial production of this compound often involves large-scale solvothermal synthesis, utilizing high-pressure reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other derivatives.

    Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Mechanism of Action

The mechanism by which 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid exerts its effects is primarily through its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in MOFs, the compound acts as a bridging ligand, connecting metal nodes to create a porous structure that can adsorb gases or catalyze reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other terephthalic acid derivatives and aromatic carboxylic acids, such as:

  • Terephthalic acid
  • Isophthalic acid
  • Phthalic acid

Uniqueness

What sets 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid apart is its unique structure, which provides multiple coordination sites for metal ions, making it particularly effective in forming complex frameworks. This structural versatility enhances its functionality in various applications, from catalysis to material science .

Properties

Molecular Formula

C22H14O8

Molecular Weight

406.3 g/mol

IUPAC Name

2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid

InChI

InChI=1S/C22H14O8/c23-19(24)13-4-6-15(21(27)28)17(9-13)11-2-1-3-12(8-11)18-10-14(20(25)26)5-7-16(18)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

KMGOPKLRJDXKFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.